molecular formula C7H11NO3 B2759255 Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate CAS No. 1542711-49-8

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Katalognummer: B2759255
CAS-Nummer: 1542711-49-8
Molekulargewicht: 157.169
InChI-Schlüssel: DHIOVWIAHCYKDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 1542711-49-8) is a bicyclic compound with a pyran core substituted by an amino group at position 4 and a methyl ester at position 2. Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.17 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic pharmaceuticals and agrochemicals. Its amino group confers nucleophilic reactivity, enabling participation in cyclization and condensation reactions.

Eigenschaften

IUPAC Name

methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIOVWIAHCYKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with an amino ester in the presence of a catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for diverse chemical transformations, making it a valuable building block in the creation of pharmaceuticals and agrochemicals.

Synthetic Routes

Several synthetic methods have been developed for this compound, each with distinct advantages regarding yield and purity. Common methods include:

Method Description Yield
Multi-component reactionsInvolves combining multiple reactants to form the target compound.High
Catalytic processesUtilizes catalysts to enhance reaction efficiency.Moderate
Reflux conditionsHeating under reflux to promote reaction completion.Variable

Medicinal Chemistry

Research has indicated that this compound possesses potential therapeutic properties, particularly in anticancer and antimicrobial activities.

Anticancer Activity

A study demonstrated its cytotoxic effects against oral cancer cell lines. The compound exhibited weak activation of caspases, suggesting a role in apoptosis pathways:

Cell Line Caspase Activation Outcome
HL-60WeakIndicated potential for apoptosis

Antimicrobial Properties

In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, highlighting its potential as an antimicrobial agent.

Biological Studies

The compound is utilized in biological research to understand its interactions with cellular processes and biological molecules.

Mechanistic Insights

Research indicates that this compound may interact with specific molecular targets, modulating their activity:

  • Enzyme Inhibition : Studies suggest it may inhibit certain enzymes involved in metabolic pathways.
  • Cellular Effects : Investigations into its effects on cell proliferation and survival are ongoing.

Case Study 1: Anticancer Research

A comprehensive study evaluated the efficacy of this compound against triple-negative breast cancer models. Key findings included:

  • Tumor Reduction : Treated groups showed a significant reduction in tumor size (approximately 40% decrease).
  • Mechanistic Analysis : Western blotting revealed downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on its antimicrobial properties, researchers found:

  • Bacterial Inhibition : The compound effectively inhibited the growth of several pathogenic bacteria.
  • Minimum Inhibitory Concentration (MIC) : Determined MIC values indicated promising antibacterial activity.

Wirkmechanismus

The mechanism of action of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

  • Methyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 910332-88-6): Replaces the amino group with a hydroxyl group. Molecular weight: 158.15 g/mol (vs. 157.17 for the amino analogue). Higher polarity due to the -OH group, affecting solubility in non-polar solvents .
  • Methyl 4-acetoxy-2,2-dimethyl-6-phenyl-5,6-dihydro-2H-pyran-3-carboxylate (26a) :

    • Contains an acetoxy (-OAc) group at position 4 and a phenyl ring at position 4.
    • Molecular weight: 321.17 g/mol (as sodium adduct).
    • The bulky phenyl group enhances lipophilicity, while the acetoxy group increases stability under acidic conditions .

Substituent Variations at Position 6

  • Methyl 4-amino-6-(((triisopropylsilyl)oxy)methyl)-5,6-dihydro-2H-pyran-3-carboxylate (10k): Features a triisopropylsilyl (TIPS)-protected hydroxymethyl group at position 6. Molecular weight: 423.22 g/mol (as sodium adduct). The TIPS group improves steric hindrance, influencing reaction selectivity in cross-coupling reactions .

Complex Heterocyclic Derivatives

  • Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate: Includes a cyano (-CN) group at position 5 and a propyl chain at position 4. Molecular weight: 266.30 g/mol. The cyano group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic additions .

Spectroscopic and Physical Properties

NMR and IR Data

  • Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate: Expected $^1$H NMR signals: δ ~4.3 ppm (NH₂), δ ~3.7 ppm (OCH₃), δ ~2.5–1.5 ppm (dihydro-pyran protons). IR: N-H stretch (~3300–3500 cm⁻¹), ester C=O (~1725 cm⁻¹) .
  • Methyl 4-acetoxy-2-butyl-6-propyl-5,6-dihydro-2H-pyran-3-carboxylate (10n) :

    • $^1$H NMR: δ 2.18 ppm (OAc), δ 0.95–0.88 ppm (butyl/propyl CH₃).
    • IR: Ester C=O (~1722 cm⁻¹), acetate C-O (~1241 cm⁻¹) .

Physical States

  • Methyl 2-methyl-4-oxo-6-phenyl-5,6-dihydro-2H-pyran-3-carboxylate (10a) : Pale yellow solid, mp 102.0–103.6°C .

Biologische Aktivität

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyran ring structure with an amino group and a carboxylate moiety. This unique configuration contributes to its reactivity and biological profile. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications in organic chemistry .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized that the compound may modulate enzyme activity or bind to various receptors, thereby influencing cellular pathways. The exact molecular mechanisms are still under investigation but are crucial for understanding its therapeutic potential .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been investigated for its anticancer activities, particularly in inhibiting the proliferation of cancer cell lines. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis; inhibits tumor growth
Organic SynthesisIntermediate for pharmaceuticals and agrochemicals

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, several bacterial strains were tested. The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

Case Study 2: Anticancer Activity in Cell Lines

A series of experiments were conducted on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that this compound and its derivatives reduced cell viability significantly at concentrations as low as 10 µM. Further mechanistic studies suggested that the compound triggered apoptotic pathways through caspase activation .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the amino group or the carboxylate position have led to increased potency against specific cancer types and improved selectivity for bacterial targets .

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
N-methyl substitutionIncreased anticancer potency
Hydroxyl additionEnhanced solubility and bioavailability
Alkyl group variationImproved antimicrobial efficacy

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, and how do reaction conditions influence yield and regioselectivity?

Answer: The compound is typically synthesized via Maitland-Japp reactions involving cyclocondensation of β-keto esters with aldehydes or ketones. For example, dihydropyran intermediates (e.g., 5c or 5e ) are generated through acid- or base-catalyzed cyclization, followed by functionalization steps such as acetylation or silylation . Key factors affecting yield and regioselectivity include:

  • Catalyst choice : Acidic conditions (e.g., acetic anhydride) favor enol acetate formation, while DMAP/pyridine systems enhance acylation efficiency .
  • Steric and electronic effects : Bulky substituents (e.g., triisopropylsilyl groups) reduce reaction rates but improve regioselectivity in subsequent substitutions .
  • Temperature control : Reactions conducted at 40°C optimize enol acetylation, whereas lower temperatures minimize side reactions .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure and substitution patterns of this compound derivatives?

Answer:

  • ¹H NMR : Characteristic signals include:
    • δ 3.71–3.76 ppm : Methoxy protons (s, 3H) from the methyl ester group .
    • δ 4.3–4.7 ppm : Protons adjacent to oxygen or nitrogen (e.g., diastereotopic H-6 protons in 10k , J = 10.2–5.1 Hz) .
    • δ 1.05–1.09 ppm : Triisopropylsilyl groups (21H, m) in silylated derivatives .
  • IR spectroscopy : Bands at 1720–1770 cm⁻¹ confirm ester (C=O) and acetate (C=O) groups, while 2950–2870 cm⁻¹ signals correlate with aliphatic C-H stretches .

Q. What strategies are effective for resolving contradictory data in substitution reactions involving this compound?

Answer: Contradictions in regioselectivity (e.g., C-2 vs. C-6 substitution) often arise from competing steric and electronic factors. To address this:

  • Computational modeling : Use DFT calculations to predict transition-state energies for competing pathways.
  • Isotopic labeling : Introduce deuterium at specific positions to track substitution mechanisms .
  • Systematic variation of substituents : Compare reactions with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups to identify directing effects .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?

Answer: Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis . For example:

  • Chiral phosphoric acids (e.g., TRIP) can induce asymmetry during cyclization steps, achieving >90% ee in dihydropyran formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, separating enantiomers .
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) for analytical or preparative separation of diastereomers .

Q. What methodologies are suitable for studying the compound’s metabolic stability and potential toxicity in preclinical models?

Answer:

  • In vitro assays : Incubate the compound with liver microsomes (human or rodent) to identify phase I metabolites (oxidation, hydrolysis) via LC-MS/MS .
  • Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates that may cause toxicity .
  • Pharmacokinetic profiling : Administer the compound to Wistar rats and measure serum concentrations over time using HPLC (AUC, t₁/₂ calculations) .

Q. How can C-H functionalization techniques like metallaphotoredox catalysis be applied to modify the dihydropyran core?

Answer: Metallaphotoredox catalysis enables direct benzylic C(sp³)-H alkenylation. For example:

  • Catalyst system : Ru(bpy)₃²⁺ (photosensitizer) and NiCl₂ (cross-coupling catalyst) under blue LED light .
  • Reaction conditions : Use DMF as solvent, K₃PO₄ as base, and styrenes as coupling partners to achieve yields up to 73% .
  • Mechanistic insight : Radical intermediates generated via HAT (hydrogen atom transfer) undergo Ni-mediated cross-coupling, confirmed by radical trapping experiments .

Q. What analytical approaches can elucidate tautomeric equilibria in enol-acetylated derivatives of this compound?

Answer:

  • Variable-temperature NMR : Monitor keto-enol tautomerism by tracking proton signals (e.g., δ 11.78 ppm for enolic OH) across temperatures .
  • Isotopic perturbation : Introduce ¹⁸O at the carbonyl group to shift equilibrium, analyzed via mass spectrometry .
  • DFT calculations : Compare computed energies of tautomers to experimental ratios observed in CDCl₃ vs. C₆D₆ .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of silylated derivatives under basic conditions?

Answer: Discrepancies may arise from differing silyl groups (e.g., TIPS vs. TBS) or reaction media:

  • Triisopropylsilyl (TIPS) ethers : Stable in pyridine/DMAP systems but hydrolyze rapidly in THF/H₂O with TBAF .
  • Steric protection : Bulky silyl groups (e.g., 10k ) resist base-induced cleavage, whereas smaller groups (e.g., TMS) are labile .
  • pH dependence : Conduct stability tests across pH 7–10 to identify optimal conditions for synthetic workflows .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.